2-Bromo-6-ethoxy-4-formylphenyl acetate
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Overview
Description
2-Bromo-6-ethoxy-4-formylphenyl acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenyl acetate, featuring a bromine atom, an ethoxy group, and a formyl group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl acetate typically involves multiple steps. One common method includes the bromination of 6-ethoxy-4-formylphenyl acetate. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethoxy-4-formylphenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran)
Major Products Formed
Substitution Reactions: Substituted phenyl acetates with various functional groups.
Oxidation Reactions: 2-Bromo-6-ethoxy-4-carboxyphenyl acetate.
Reduction Reactions: 2-Bromo-6-ethoxy-4-hydroxymethylphenyl acetate
Scientific Research Applications
2-Bromo-6-ethoxy-4-formylphenyl acetate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-formylphenyl acetate
- 6-Ethoxy-4-formylphenyl acetate
- 2-Bromo-6-ethoxyphenyl acetate
Comparison
2-Bromo-6-ethoxy-4-formylphenyl acetate is unique due to the presence of both bromine and ethoxy groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited in various synthetic and research applications .
Properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHQLIWJIZLBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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